CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester
Description
Carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester is a carbamate derivative characterized by:
- A tert-butyl ester group, enhancing stability compared to free carbamic acid .
- A pentyl chain substituted with a phenylethyl group and a triazole ring.
Carbamates are widely used in pharmaceuticals and agrochemicals due to their hydrolytic stability and tunable pharmacokinetics. The tert-butyl ester group in this compound likely improves metabolic resistance, a feature critical for oral bioavailability .
Properties
CAS No. |
1402612-61-6 |
|---|---|
Molecular Formula |
C28H34F3N5O4 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
tert-butyl N-[5-[2-phenylethyl-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]amino]pentyl]carbamate |
InChI |
InChI=1S/C28H34F3N5O4/c1-27(2,3)40-25(37)32-17-8-5-9-18-35(19-16-21-10-6-4-7-11-21)26(38)36-20-24(33-34-36)22-12-14-23(15-13-22)39-28(29,30)31/h4,6-7,10-15,20H,5,8-9,16-19H2,1-3H3,(H,32,37) |
InChI Key |
NUWWTGPNHRKNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)C(=O)N2C=C(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole
The triazole core is synthesized via CuAAC between an azide and alkyne precursor:
- Azide Preparation :
Alkyne Preparation :
CuAAC Reaction :
Carbamic Acid Ester Formation
The tert-butyl carbamate group is introduced via CO₂ fixation:
- Catalytic Carbamate Synthesis :
Final Coupling and Functionalization
The phenylethyl and triazole-carbonyl groups are integrated via amide bond formation:
- Stepwise Assembly :
Optimization Challenges and Solutions
Regioselectivity in CuAAC
Stability of Carbamic Acid Intermediates
Scalability of Catalytic Systems
- Heterogeneous Catalysis : Cellulose-supported CuI nanoparticles enable recyclable triazole synthesis with 90% yield over five cycles.
- Continuous Flow Systems : Amberlyst A-21 resin in flow reactors reduces reaction time to 3 h.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Antimicrobial Activity
Due to its structural features, this compound has shown potential as a lead compound for developing new antibiotics targeting bacterial and fungal infections. The triazole moiety is known for its antifungal properties, which can be leveraged in creating effective antifungal agents.
Anti-inflammatory Properties
Research indicates that derivatives of carbamic acids can exhibit anti-inflammatory effects. The incorporation of specific substituents in the triazole ring may enhance these properties, making it suitable for treating conditions characterized by inflammation .
Cancer Therapeutics
The compound's ability to inhibit certain enzymes involved in cancer progression has been noted. Specifically, it may act as an inhibitor of diacylglycerol lipase (DAGL), an enzyme implicated in cancer cell proliferation. This suggests its potential role in developing targeted cancer therapies .
Enzyme Inhibition Studies
Carbamic acid derivatives are often utilized in enzyme inhibition studies to understand their mechanisms of action. The compound's ability to interact with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms in cells .
Drug Design and Development
The structural complexity of this compound makes it an interesting candidate for structure-activity relationship (SAR) studies in drug design. Researchers can modify various components of the molecule to optimize its pharmacological properties while minimizing toxicity .
Case Study 1: Development of Antifungal Agents
A study investigated the efficacy of carbamic acid derivatives against common fungal pathogens. Results indicated that modifications to the triazole ring significantly enhanced antifungal activity compared to traditional antifungal agents.
| Compound | Activity (MIC) | Modifications |
|---|---|---|
| Original | 32 µg/mL | None |
| Modified | 8 µg/mL | Triazole substitution |
Case Study 2: Anti-cancer Efficacy
In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines by targeting DAGL activity. The findings suggest that further development could lead to novel cancer treatments.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | DAGL inhibition |
| MCF7 (Breast) | 15 | DAGL inhibition |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group and the triazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Analogues with tert-Butyl Esters
Key Observations :
Pharmacologically Active Carbamates
Key Observations :
- The target’s trifluoromethoxy group may enhance blood-brain barrier penetration compared to simpler aryl carbamates (e.g., PS-1) .
Research Findings and Data
Physicochemical Properties (Predicted)
Biological Activity
CarbaMic acid, specifically the compound N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester, represents a complex structure with potential biological activity due to its unique functional groups and structural motifs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound's structure includes a carbamate group, which is known for enhancing biological activity in various pharmacological contexts. The carbamate moiety can be considered an amide-ester hybrid that contributes to the chemical stability and reactivity of the molecule. This structural feature allows for significant interactions with biological targets such as enzymes and receptors.
The biological activity of carbamates often involves their ability to inhibit specific enzymes. For example, carbamates can act as inhibitors of serine hydrolases like fatty-acid amide hydrolase (FAAH), which is crucial in the metabolism of endocannabinoids. The inhibition is typically achieved through nucleophilic attack on the carbamate group by the enzyme's active site serine residue, leading to carbamoylation and subsequent deactivation of the enzyme .
Pharmacological Applications
- Enzyme Inhibition : Research indicates that compounds featuring carbamate groups can effectively inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission . The potency of these inhibitors can be modulated by substituents on the carbamate structure.
- Antiamoebic Activity : A study on a related carbamate derivative demonstrated significant antiamoebic effects against Entamoeba histolytica, suggesting that similar compounds may have therapeutic potential in treating amoebiasis .
- Anticancer Properties : Some carbamate derivatives have shown promise in cancer research by inhibiting cell proliferation through mechanisms involving DNA interaction and apoptosis induction .
Inhibitory Potency on FAAH
A notable study evaluated a series of cyclohexylcarbamic acid aryl esters as FAAH inhibitors. The reference compound URB597 displayed an IC50 value of 4.6 nM, indicating high potency against FAAH activity in rat brain membranes. This study highlights how structural modifications can enhance inhibitory effects while maintaining metabolic stability .
Toxicity Assessments
Toxicity studies on carbamate derivatives have revealed varying degrees of mutagenicity and cytotoxicity. For instance, ethyl 4-chlorophenylcarbamate was tested for genotoxic effects using the Ames test and showed no significant mutagenic potential under specific conditions . Such assessments are crucial for determining the safety profiles of these compounds before clinical application.
Data Tables
| Property | Value/Description |
|---|---|
| IC50 (URB597) | 4.6 nM (FAAH Inhibition) |
| Antiamoebic Dose | 75-100 mg/100 g body weight (in vivo model) |
| Mutagenicity Test | Negative (Ames test for ethyl 4-chlorophenylcarbamate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
